molecular formula C14H7BrClNO2 B085533 2-Amino-1-bromo-3-chloroanthracene-9,10-dione CAS No. 117-01-1

2-Amino-1-bromo-3-chloroanthracene-9,10-dione

Cat. No.: B085533
CAS No.: 117-01-1
M. Wt: 336.57 g/mol
InChI Key: ZFWJIKSKKWACEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine and chlorine as halogenating agents, and ammonia or an amine for the amination step .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-bromo-3-chloroanthracene-9,10-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .

Scientific Research Applications

2-Amino-1-bromo-3-chloroanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-bromoanthracene-9,10-dione
  • 2-Amino-3-chloroanthracene-9,10-dione
  • 1-Bromo-3-chloroanthracene-9,10-dione

Uniqueness

2-Amino-1-bromo-3-chloroanthracene-9,10-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these halogen atoms play a crucial role .

Properties

IUPAC Name

2-amino-1-bromo-3-chloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJIKSKKWACEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293166
Record name 2-Amino-1-bromo-3-chloro-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-01-1
Record name NSC87594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-bromo-3-chloro-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.